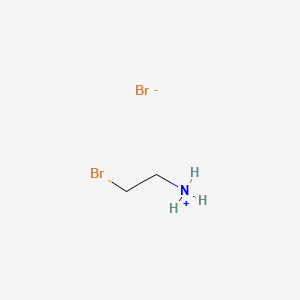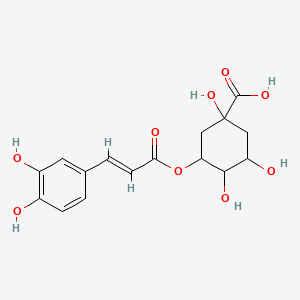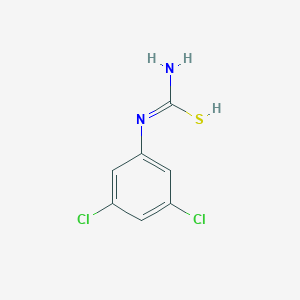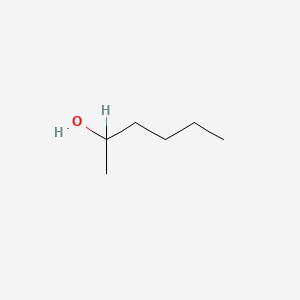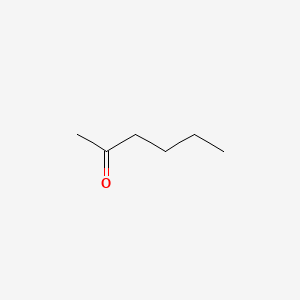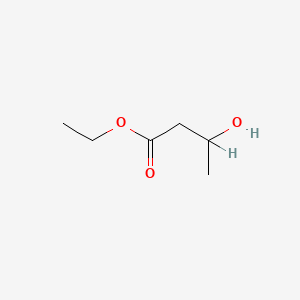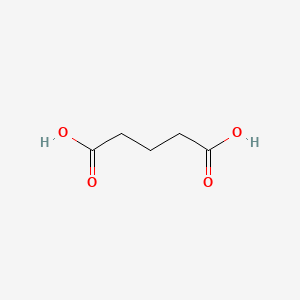
4-Hydroxypyridine
描述
4-Hydroxypyridine is an organic compound with the molecular formula C5H5NO. It is a derivative of pyridine, where a hydroxyl group is attached to the fourth carbon atom of the pyridine ring. This compound is known for its beige to light brown crystalline powder form and is soluble in water, methanol, and ethanol .
作用机制
Target of Action
4-Hydroxypyridine is a chemical compound that has been studied for its potential to interact with various biological targets. IN13, can use this compound as a sole source of carbon and energy .
Mode of Action
The interaction of this compound with its targets is complex and involves several biochemical reactions. In Arthrobacter sp. IN13, the initial hydroxylation of this compound is catalyzed by a flavin-dependent monooxygenase (KpiA). This reaction produces 3,4-dihydroxypyridine . A subsequent oxidative opening of the ring is performed by a hypothetical amidohydrolase (KpiC), forming 3-(N-formyl)-formiminopyruvate .
Biochemical Pathways
The degradation of this compound in Arthrobacter sp. IN13 involves a catabolic pathway. The 3-(N-formyl)-formiminopyruvate formed in the reaction is further converted by KpiB hydrolase to 3-formylpyruvate . This elucidates the catabolic pathway of this compound in this organism.
Pharmacokinetics
Its molecular weight (9510) and other physical properties such as boiling point (230-235 °C/12 mmHg) and melting point (150-151 °C) have been reported . These properties can influence its bioavailability, but more research is needed to fully understand its pharmacokinetic profile.
Result of Action
Its ability to serve as a sole source of carbon and energy for certain bacteria suggests that it can be metabolized and used in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been used as a model compound to study the natural photodegradation of representative aquatic environmental contaminants . Additionally, the presence of certain bacteria in the environment, such as Arthrobacter sp. IN13, can influence its degradation .
生化分析
Biochemical Properties
4-Hydroxypyridine plays a significant role in biochemical reactions. In Arthrobacter sp. IN13, the initial hydroxylation of this compound is catalyzed by a flavin-dependent monooxygenase (KpiA). The product of this reaction is identified as 3,4-dihydroxypyridine . This indicates that this compound interacts with enzymes such as flavin-dependent monooxygenase in biochemical reactions.
Cellular Effects
It has been found that certain derivatives of this compound have antiproliferative activity against human tumor cell lines . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It is known that this compound was used as a model compound to study the natural photodegradation of representative aquatic environmental contaminants . This suggests that this compound may have stability and degradation characteristics that could influence its long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways. In Arthrobacter sp. IN13, the degradation of this compound was analyzed at genetic and biochemical levels, elucidating this catabolic pathway . This suggests that this compound interacts with enzymes or cofactors in metabolic pathways, potentially affecting metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: 4-Hydroxypyridine can be synthesized through various methods. One common approach involves the cyclization of 1,3-diketones with ammonia, followed by N-acylation of the resulting α,β-unsaturated β-aminoketones with carboxylic acid halides or anhydrides. This is followed by intramolecular aldol condensation to form substituted 4-hydroxypyridines .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of phenylboronic acid with copper sulfate in methanol at 60°C under atmospheric pressure .
化学反应分析
Types of Reactions: 4-Hydroxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pyridone.
Reduction: It can be reduced to form 4-pyridinol.
Substitution: It can undergo halogenation, where halogens replace the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Halogenating agents such as bromine or chlorine are used under controlled conditions.
Major Products:
Oxidation: 4-Pyridone
Reduction: 4-Pyridinol
Substitution: Halogenated pyridines (e.g., 4-chloropyridine, 4-bromopyridine).
科学研究应用
4-Hydroxypyridine has a wide range of applications in scientific research:
相似化合物的比较
2-Hydroxypyridine:
3-Hydroxypyridine: Known for its similarity to phenol, it has a hydroxyl group attached to the third carbon atom of the pyridine ring.
Uniqueness of 4-Hydroxypyridine: this compound is unique due to its specific position of the hydroxyl group, which influences its chemical reactivity and interaction with biological molecules. This positional difference results in distinct chemical properties and applications compared to its isomers .
属性
IUPAC Name |
1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNTZFIIOFTKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3454-03-3 (nitrate), 626-64-2 (Parent) | |
| Record name | 4-Hydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxypyridinium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2052310 | |
| Record name | 4-Pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan or brown powder; [Alfa Aesar MSDS] | |
| Record name | 4-Hydroxypyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11166 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.39 [mmHg] | |
| Record name | 4-Hydroxypyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11166 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
626-64-2, 108-96-3, 3454-03-3 | |
| Record name | 4-Hydroxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxypyridinium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-HYDROXYPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(1H)-Pyridinone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyridinol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P2MV07G53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Hydroxypyridine, particularly its halogenated derivatives, is known to inhibit photosynthetic electron transport at the acceptor side of photosystem II in plants. [, , ] This interaction disrupts the electron flow necessary for photosynthesis, ultimately leading to plant death. [, , ] this compound can also interfere with carotenoid synthesis, contributing to its herbicidal effect. []
ANone:
- Spectroscopic Data: this compound exhibits characteristic peaks in various spectroscopic techniques. For instance, in infrared (IR) spectroscopy, the presence of the hydroxyl group is indicated by a broad peak around 3200-3500 cm-1, while the pyridine ring shows characteristic peaks in the range of 1400-1600 cm-1. [] In nuclear magnetic resonance (NMR) spectroscopy, the protons on the pyridine ring typically resonate between 6.5 and 8.5 ppm. [, ]
A: this compound exists in different tautomeric forms, including the 4-pyridone form, with the equilibrium influenced by factors like solvent and temperature. [, ] Understanding its stability and potential degradation pathways under various conditions, such as pH, temperature, and light exposure, is crucial for its applications.
A: While this compound itself might not be a widely used catalyst, its derivatives have shown potential in catalyzing organic reactions. For example, chiral this compound derivatives, synthesized via multicomponent reactions, have been employed as ligands in transition metal-catalyzed asymmetric transformations. [] These include reactions like the asymmetric hydrogenation of olefins and enantioselective additions of organometallic reagents to aldehydes and ketones. []
A: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound. Researchers have utilized ab initio calculations and self-consistent reaction field (SCRF) theory to study the solvent dependence of the tautomeric equilibria of this compound in various solvents. [] These studies help predict the dominant tautomeric form in different environments. Additionally, Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate the structural features of this compound derivatives with their inhibitory potency in the Hill reaction. []
ANone: SAR studies are essential for optimizing the biological activity of this compound derivatives.
- Halogenation: Introduction of halogen atoms, particularly bromine and iodine, at positions 3 and 5 of the pyridine ring, significantly enhances the inhibitory potency of 4-hydroxypyridines against photosystem II. [, ]
- Side Chain Modifications: Introducing substituents at the α-position of the side chain at position 6, including halogens and phenyl rings, also increases activity. []
- Phenyl Ring Substituents: The nature of substituents on the phenyl ring at position 6 can drastically impact activity, with appropriately chosen groups leading to a 10- to 100-fold increase in potency. []
ANone: While specific SHE regulations for this compound are not detailed in the provided research, researchers should consult relevant safety data sheets (SDS) and adhere to standard laboratory safety procedures. General guidelines for handling chemicals include:
A: this compound exists in two main tautomeric forms: the this compound form and the 4-pyridone form. [, ] The equilibrium between these forms is influenced by various factors like solvent polarity, temperature, and the presence of substituents on the pyridine ring. [, ]
A: Theoretical studies using ab initio calculations and the SCRF method have shown that the tautomeric equilibrium of this compound is significantly influenced by solvent polarity. [] In general, polar solvents favor the more polar 4-pyridone tautomer, while non-polar solvents favor the this compound tautomer. []
ANone: Various analytical techniques are used to characterize and quantify this compound:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to distinguish between different tautomers. [, ]
- Infrared (IR) Spectroscopy: Identifies functional groups, such as the hydroxyl group and the pyridine ring. []
- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify this compound and its derivatives in mixtures. []
A: Yes, numerous metal complexes incorporating this compound or its derivatives as ligands have been synthesized and structurally characterized. [, , , , , , ] These complexes exhibit a wide range of structural motifs, including mononuclear, polynuclear, and polymeric structures. [, , , , , , ] The coordination chemistry of this compound is versatile, with the ligand able to bind to metal ions through its nitrogen atom, oxygen atom, or both, depending on the reaction conditions and the nature of the metal ion. [, , , , , , ]
ANone: this compound metal complexes have potential applications in various fields:
- Catalysis: Metal complexes with chiral this compound derivatives can act as catalysts or catalysts precursors in asymmetric synthesis. []
- Materials Science: The diverse structural motifs observed in this compound metal complexes make them intriguing building blocks for supramolecular materials with potentially interesting optical, electronic, or magnetic properties. []
A: Early research on this compound focused on its synthesis and chemical reactivity. [, ] Over time, studies have expanded to explore its biological activity, particularly its herbicidal properties and its metabolism in microorganisms. [, ] The development of multicomponent reactions for synthesizing this compound derivatives with diverse substitution patterns has opened up new avenues for exploring their applications in various fields, including catalysis and materials science. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


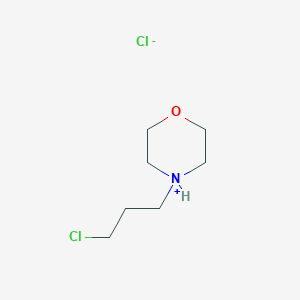
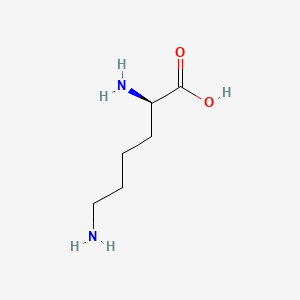
![3-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid](/img/structure/B7766476.png)
![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B7766499.png)
